Cas no 1897923-46-4 (3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid)

3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid
- 1897923-46-4
- EN300-1905084
-
- インチ: 1S/C10H6BrNO4/c11-7-2-1-5(13)3-6(7)8-4-9(10(14)15)16-12-8/h1-4,13H,(H,14,15)
- InChIKey: MFUWZFBAFXVYGI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C1C=C(C(=O)O)ON=1)O
計算された属性
- せいみつぶんしりょう: 282.94802g/mol
- どういたいしつりょう: 282.94802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 83.6Ų
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905084-0.5g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1905084-0.05g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1905084-5.0g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1905084-10.0g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-1905084-2.5g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1905084-1g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1905084-1.0g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1905084-0.1g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1905084-0.25g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1905084-5g |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1897923-46-4 | 5g |
$2940.0 | 2023-09-18 |
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acid 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
3-(2-bromo-5-hydroxyphenyl)-1,2-oxazole-5-carboxylic acidに関する追加情報
3-(2-Bromo-5-Hydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid: A Comprehensive Overview
3-(2-Bromo-5-Hydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid, also known by its CAS number 1897923-46-4, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically oxazoles, which are widely studied for their unique chemical properties and versatile reactivity. The molecule features a bromine atom at the 2-position of the phenyl ring and a hydroxyl group at the 5-position, making it a valuable substrate for further functionalization and exploration in drug discovery and materials science.
The structure of 3-(2-Bromo-5-Hydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid is characterized by its aromatic ring system and the oxazole moiety. The oxazole ring, which consists of two double bonds and one oxygen atom, contributes to the compound's stability and reactivity. The presence of the bromine atom introduces additional electronic effects, enhancing the molecule's ability to participate in various chemical reactions. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the design of bioactive molecules with specific pharmacological properties.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. Researchers have demonstrated that modifying the bromine atom or hydroxyl group can lead to derivatives with enhanced bioavailability and target specificity. For instance, substituting bromine with other halogens or introducing additional functional groups has been shown to improve the compound's solubility and permeability, which are critical factors in drug delivery systems. These findings underscore the importance of studying such compounds in-depth to unlock their full therapeutic potential.
In addition to its role in pharmaceutical research, 3-(2-Bromo-5-Hydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid has also gained attention in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and sensors. Recent advancements in nanotechnology have enabled researchers to incorporate this compound into thin-film devices, where it exhibits excellent charge transport properties. This opens up new possibilities for its application in next-generation electronic devices and energy storage systems.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of an appropriate aldehyde with an amino ketone derivative, followed by cyclization to form the oxazole ring. The introduction of substituents such as bromine and hydroxyl groups is typically achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. These methods have been optimized in recent studies to improve efficiency and reduce side reactions.
The pharmacological activity of 3-(2-Bromo-5-Hydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid has been extensively studied using various biological models. In vitro assays have revealed that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, preliminary studies suggest that it may also possess anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis.
The environmental impact of this compound is another area of growing interest. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of synthetic compounds like 3-(2-Bromo-5-Hydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid becomes crucial. Recent research has focused on evaluating its persistence in different environmental matrices and identifying microorganisms capable of degrading it efficiently. These studies aim to develop eco-friendly strategies for handling waste generated during its production or use.
In conclusion, 3-(2-Bromo-5-Hydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid, CAS number 1897923-46-4, represents a versatile platform for exploring new frontiers in chemistry and materials science. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a key player in both academic research and industrial applications. As researchers continue to uncover its full potential, this compound is expected to contribute significantly to the development of innovative solutions across diverse fields.
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